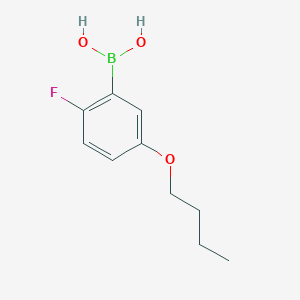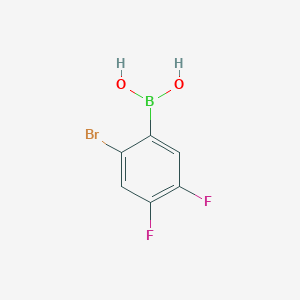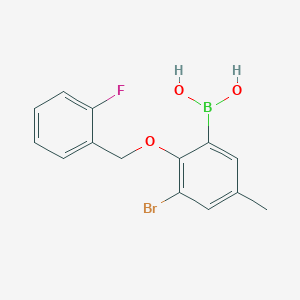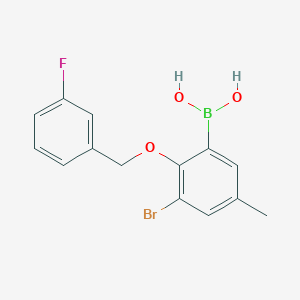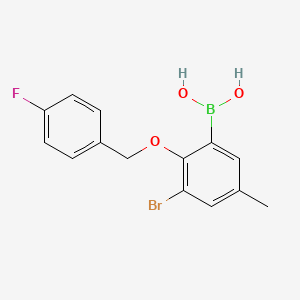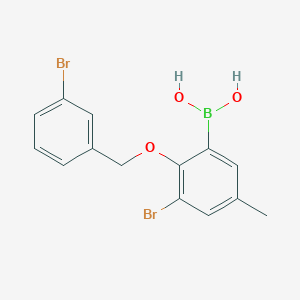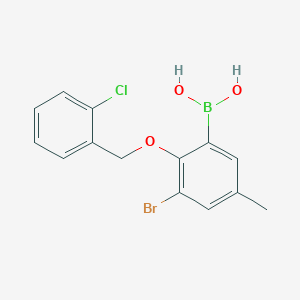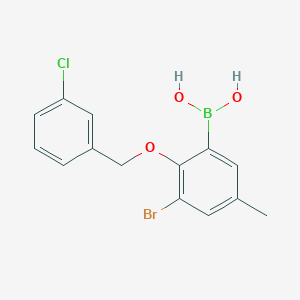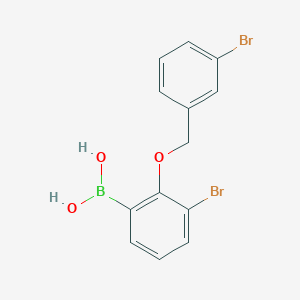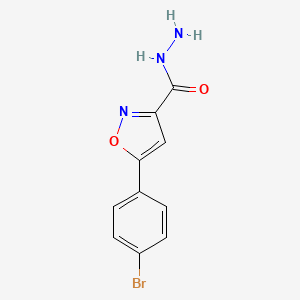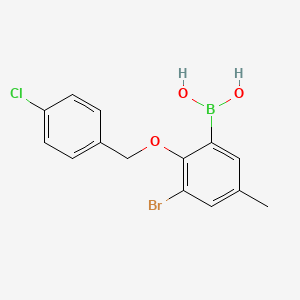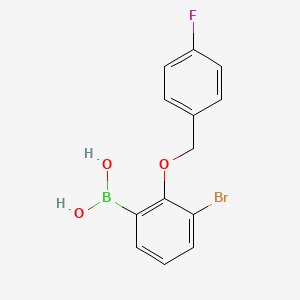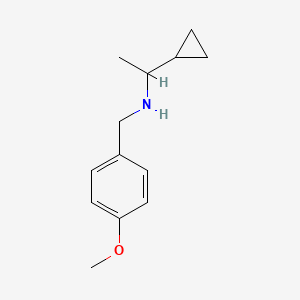
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is a compound that can be inferred to have a cyclopropyl group attached to an ethylamine, with a methoxybenzyl substituent. While the specific compound is not directly studied in the provided papers, related compounds and functional groups are discussed, which can give insights into its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related compounds, such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, has been reported to explore their antimicrobial activities . These compounds were synthesized to investigate structure-activity relationships and improve therapeutic efficacy. Although the exact synthesis of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is not detailed, similar synthetic routes could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine would include a cyclopropyl group, which is known to impart strain to molecules, potentially affecting their reactivity. The methoxybenzyl group is a common substituent in medicinal chemistry, often influencing the lipophilicity and metabolic stability of compounds .
Chemical Reactions Analysis
While the specific chemical reactions of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine are not discussed, the papers provide insights into related reactions. For instance, N-Methylidene[bis(trimethylsilyl)methyl]amine has been used as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes . This suggests that the amine group in N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine could potentially participate in similar cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine can be hypothesized based on the properties of related compounds. For example, the presence of the methoxy group is likely to increase the solubility of the compound in organic solvents . The cyclopropyl group could affect the compound's stability and reactivity due to the ring strain . However, without specific studies on the compound , these properties remain speculative.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Chemistry
The compound N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine plays a significant role in the synthesis and characterization of various chemicals. For instance, a study by Liu et al. (1993) discussed the synthesis of lanthanide complexes using a related N4O3 amine phenol ligand, highlighting the versatility of such compounds in creating complex chemical structures (Liu, Yang, Rettig, & Orvig, 1993).
Analytical Characterization
In analytical chemistry, N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine derivatives have been characterized for their unique properties. Westphal, Girreser, and Waldmüller (2016) conducted an analytical study of N-(ortho-methoxybenzyl)amines, demonstrating their significance in the field of drug testing and analysis (Westphal, Girreser, & Waldmüller, 2016).
Surface Activity and Aggregation Behavior
The compound has been explored for its surface activity and aggregation behavior in solutions. Zhao, Guo, Jia, and Liu (2014) synthesized novel methoxybenzyl-containing quaternary ammonium surfactants and analyzed their behavior in aqueous solutions, highlighting the compound's potential in surfactant science (Zhao, Guo, Jia, & Liu, 2014).
Medicinal Chemistry and Drug Design
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine and its derivatives are also significant in medicinal chemistry. Raju et al. (2010) synthesized derivatives of this compound and evaluated their antimicrobial activities, providing insights into their potential as therapeutic agents (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).
Organic Synthesis
In organic synthesis, the compound is used as a precursor or an intermediate. Touchette (2006) described the use of a related compound in a reductive amination reaction, showcasing its utility in organic laboratory experiments (Touchette, 2006).
Propiedades
IUPAC Name |
1-cyclopropyl-N-[(4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(12-5-6-12)14-9-11-3-7-13(15-2)8-4-11/h3-4,7-8,10,12,14H,5-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVHCGNTDKNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

